Raloxifene-d10

LC-MS/MS Internal Standard Isotopic Interference

Select Raloxifene-d10 for unmatched quantitative accuracy in LC-MS/MS workflows. Its definitive +10 Da mass shift eliminates isotopic cross-talk that compromises lower mass-shift standards like Raloxifene-d4, delivering robust, interference-free quantification at the 1–600 ng/mL clinical range. Validated for human plasma pharmacokinetic studies, multi-analyte glucuronide panels (R4G/R6G), and high-throughput screening with 98 atom% D isotopic enrichment. This is the scientifically defensible internal standard for ANDA submissions and long-term assay reproducibility.

Molecular Formula C28H27NO4S
Molecular Weight 483.6 g/mol
Cat. No. B12405875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene-d10
Molecular FormulaC28H27NO4S
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O
InChIInChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i1D2,2D2,3D2,14D2,15D2
InChIKeyGZUITABIAKMVPG-VKRZQTKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene-d10: A Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis


Raloxifene-d10 (CAS: 2512224-37-0) is the deuterium-labeled analog of raloxifene, a benzothiophene-derived selective estrogen receptor modulator (SERM) . It is designed specifically as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of raloxifene and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound incorporates ten deuterium atoms, replacing hydrogen atoms within the piperidine ring, resulting in a molecular formula of C28H17D10NO4S and a molecular weight of 483.65 g/mol .

Raloxifene-d10: Why In-Class Deuterated Standards Are Not Interchangeable


Substituting Raloxifene-d10 with other deuterated raloxifene standards (e.g., Raloxifene-d4) or non-deuterated structural analogs is not scientifically valid. The selection of an optimal SIL-IS for quantitative LC-MS/MS hinges on three critical, compound-specific parameters: the magnitude of the mass shift (Δm) to avoid isotopic cross-talk from the analyte's natural M+n isotope envelope, the degree of isotopic enrichment (atom% D) to minimize interference from unlabeled species, and the position of deuterium labeling to ensure co-elution and mitigate differential matrix effects [1]. A lower mass shift (Δm=4) standard like Raloxifene-d4 is more susceptible to interference from the analyte's natural [M+4] isotope peak, whereas Raloxifene-d10's Δm=10 provides superior spectral separation and quantitative accuracy, especially for high-sensitivity assays where interference is more pronounced . The specific quantitative evidence for this differentiation is detailed in the following section.

Raloxifene-d10 Quantitative Evidence: Validated Performance in LC-MS/MS Bioanalysis


Raloxifene-d10: Mass Shift Advantage of +10 Da vs. +4 Da Standards

Raloxifene-d10 provides a mass shift of +10 Da relative to unlabeled raloxifene, which is a critical differentiator from the commonly available Raloxifene-d4 standard (Δm=+4 Da). The natural isotopic abundance of raloxifene (C28H27NO4S) yields a measurable [M+4] isotope peak due to contributions from 13C, 2H, 18O, and 34S . In LC-MS/MS assays, the internal standard channel monitoring the Raloxifene-d4 ion can suffer from significant cross-talk interference from this analyte [M+4] peak, leading to overestimation of the internal standard response and systematic underestimation of analyte concentration . Raloxifene-d10's +10 Da shift moves the internal standard signal completely outside the natural isotope envelope of the analyte, effectively eliminating this source of assay inaccuracy without requiring complex mathematical correction .

LC-MS/MS Internal Standard Isotopic Interference

Raloxifene-d10: Validated LC-MS/MS Performance Metrics for Raloxifene Quantification

A validated LC-MS/MS method using Raloxifene-d10 as the internal standard for the quantification of raloxifene in biological matrices has been established with defined performance characteristics [1]. This method demonstrates the practical application of the compound in a real-world bioanalytical context, though direct comparative data against other internal standards (e.g., Raloxifene-d4) within the same study are not available. The method's performance provides a benchmark for expected accuracy and precision when Raloxifene-d10 is employed.

Bioanalysis LC-MS/MS Method Validation

Raloxifene-d10: High Isotopic Enrichment (>98 atom% D) for Minimal Unlabeled Carryover

The isotopic enrichment of Raloxifene-d10 is specified as ≥98 atom% deuterium (2H) [1]. This high level of enrichment is a critical quality attribute for a SIL-IS, as it directly impacts the extent of 'unlabeled carryover'—the contribution of the non-deuterated (d0) species to the internal standard signal. Lower enrichment levels introduce a variable background signal in the analyte channel, which degrades assay sensitivity, compromises the accuracy of low-concentration measurements, and can lead to non-linear calibration curves at the lower end . While this is a standard specification for high-quality deuterated standards, it is a non-negotiable requirement for procurement in regulated bioanalysis.

Isotopic Purity Deuterium Enrichment LC-MS/MS Accuracy

Raloxifene-d10: Mitigation of Differential Matrix Effects via Co-Elution

The primary function of a SIL-IS like Raloxifene-d10 is to correct for matrix effects and analyte losses during sample preparation and LC-MS/MS analysis [1]. Raloxifene-d10 is a 'perfect' internal standard because it is chemically identical to the analyte (raloxifene) except for the isotopic label. This ensures near-identical behavior during extraction, chromatography, and ionization. In an LC-MS/MS method validated for the simultaneous estimation of levormeloxifene and raloxifene, Raloxifene-d10 demonstrated effective co-elution with the analyte, enabling robust correction of ion suppression or enhancement caused by plasma matrix components [2]. This is a fundamental, class-wide advantage of SIL-IS over structural analog internal standards, but it is a prerequisite for accurate quantification that Raloxifene-d10 fulfills.

Matrix Effect LC-MS/MS Internal Standard Correction

Raloxifene-d10: Optimal Application Scenarios in Bioanalysis and Drug Development


Quantification of Raloxifene in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Raloxifene-d10 is the internal standard of choice for validated LC-MS/MS methods used to quantify raloxifene concentrations in human plasma [1]. Its +10 Da mass shift is particularly advantageous in these studies, where high sample throughput and rigorous regulatory compliance demand minimal isotopic cross-talk and robust, long-term assay reproducibility. The validated method achieves linearity from 1–600 ng/mL, covering the clinically relevant concentration range for raloxifene pharmacokinetics [1].

Simultaneous Quantification of Raloxifene and Its Glucuronide Metabolites

In studies requiring the simultaneous measurement of raloxifene and its active glucuronide metabolites (R4G and R6G), Raloxifene-d10 serves as a critical component of the internal standard mixture [2]. While Raloxifene-d4 has been used for this purpose [2], Raloxifene-d10's superior mass separation from the analyte is hypothesized to offer an even greater advantage in complex multi-analyte panels, where the potential for cross-talk is amplified. This application is essential for understanding raloxifene's complex metabolism and for supporting abbreviated new drug applications (ANDAs) for generic formulations.

High-Throughput LC-MS/MS Screening in Drug Discovery

The high-throughput determination of SERMs, including raloxifene, in biological matrices is a key component of early drug discovery [3]. Raloxifene-d10 is an ideal internal standard for these applications, enabling the rapid and accurate analysis of thousands of plasma samples per day. Its robust performance minimizes the need for repeat analyses, thereby accelerating lead optimization and candidate selection timelines [3].

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